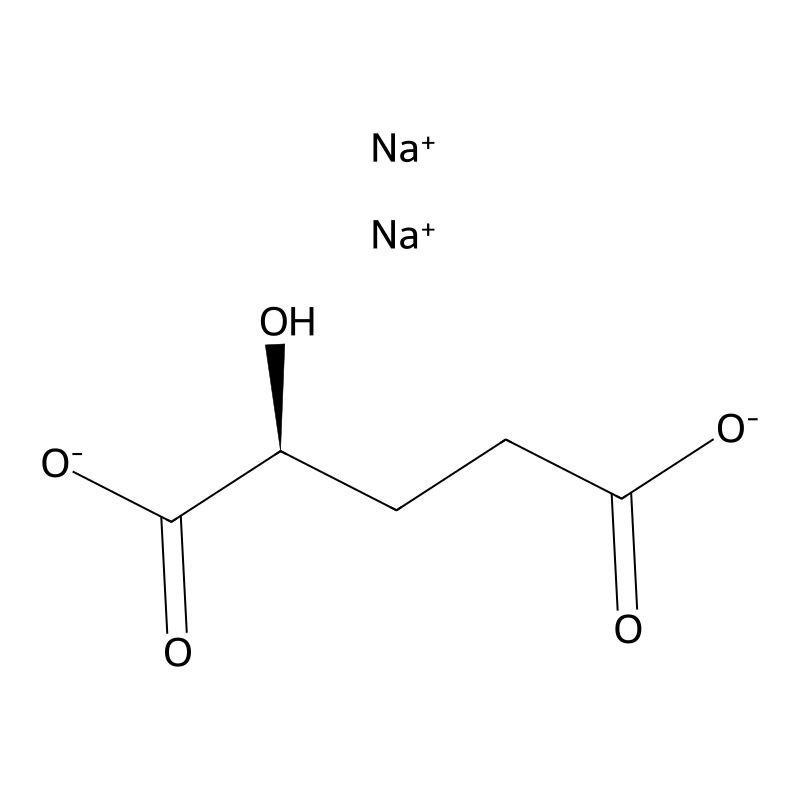

Sodium (S)-2-hydroxypentanedioate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Neuroscience Research:

- Studies are investigating the potential role of sodium (S)-2-hydroxypentanedioate in regulating brain development and function. Researchers are exploring its effects on neurotransmitters and their receptors in the brain [].

Metabolic Research:

- Research is being conducted to understand how sodium (S)-2-hydroxypentanedioate affects cellular metabolism and energy production. Studies are also examining its potential role in regulating blood sugar levels [].

Cancer Research:

- Some scientific studies are investigating the potential effects of sodium (S)-2-hydroxypentanedioate on cancer cell growth and development [].

Other Areas of Research:

Sodium (S)-2-hydroxypentanedioate, also known as disodium (S)-2-hydroxypentanedioate, is a sodium salt derived from 2-hydroxypentanedioic acid. Its molecular formula is and it has a molar mass of approximately 192.08 g/mol. This compound exists as a white crystalline solid and is soluble in water, making it useful in various biological and chemical applications. It is classified as an α-ketoglutarate-dependent dioxygenase inhibitor, which plays a significant role in metabolic pathways and cellular processes .

- Neutralization: The synthesis of sodium (S)-2-hydroxypentanedioate typically involves the neutralization of (S)-2-hydroxyglutaric acid with sodium hydroxide:

- Redox Reactions: As an α-ketoglutarate analog, it may also participate in redox reactions involving various enzymes that utilize α-ketoglutarate as a substrate.

Sodium (S)-2-hydroxypentanedioate exhibits biological activity primarily as an inhibitor of certain dioxygenases. Its mechanism of action involves competition with α-ketoglutarate, affecting processes such as gene expression regulation and cellular metabolism. Studies have shown that it can inhibit the activity of specific demethylases, which are crucial for histone modification and gene regulation .

Additionally, this compound has been investigated for its potential role in cancer biology, particularly regarding its effects on glioma stem cells through modulation of tumor suppressor pathways .

The synthesis of sodium (S)-2-hydroxypentanedioate can be achieved through several methods:

- Neutralization Reaction: The most common method involves the reaction of (S)-2-hydroxyglutaric acid with sodium hydroxide:

- Reagents: (S)-2-hydroxyglutaric acid and sodium hydroxide.

- Conditions: The reaction is typically carried out at room temperature with stirring until complete dissolution occurs.

- Alternative Methods: Other synthetic routes may involve enzymatic synthesis or the use of specific catalysts to promote the formation of the desired salt from precursor compounds.

Sodium (S)-2-hydroxypentanedioate has several applications across different fields:

- Biochemical Research: It is used as a biochemical tool to study metabolic pathways involving α-ketoglutarate-dependent enzymes.

- Pharmaceutical Development: Due to its inhibitory effects on dioxygenases, it is being explored for potential therapeutic applications in cancer treatment and metabolic disorders.

- Agricultural Chemistry: This compound may also find applications in agriculture as a growth regulator or in the synthesis of agrochemicals.

Research on interaction studies involving sodium (S)-2-hydroxypentanedioate primarily focuses on its inhibitory effects on enzymes. For example, studies have demonstrated that it competes with α-ketoglutarate for binding to various dioxygenases, influencing their activity and downstream biological effects.

In vitro studies have shown that concentrations of sodium (S)-2-hydroxypentanedioate can modulate the activity of histone demethylases, impacting gene expression profiles in cancer cells .

Several compounds share structural similarities with sodium (S)-2-hydroxypentanedioate. Here are some notable examples:

Uniqueness

Sodium (S)-2-hydroxypentanedioate is unique due to its specific stereochemistry and its role as an inhibitor of α-ketoglutarate-dependent dioxygenases, which distinguishes it from other similar compounds that may not exhibit such selective inhibition or biological relevance.

Sodium (S)-2-hydroxypentanedioate, also known as sodium (S)-2-hydroxyglutarate, is primarily synthesized through the enzymatic activity of lactate dehydrogenase (LDH) [3]. This process involves the reduction of alpha-ketoglutarate to (S)-2-hydroxyglutarate using nicotinamide adenine dinucleotide (NADH) as a cofactor [3] [6]. The reaction represents a "promiscuous" enzymatic activity, wherein LDH catalyzes a secondary reaction beyond its primary physiological function of converting pyruvate to lactate [3] [4].

Research has demonstrated that multiple LDH isoforms can catalyze this reaction, with lactate dehydrogenase A showing the highest catalytic efficiency for (S)-2-hydroxyglutarate production [4] [6]. The enzymatic conversion occurs when alpha-ketoglutarate binds to the substrate-binding pocket of LDH, positioning it for reduction by NADH [3]. This binding interaction is facilitated by a key glutamine residue (glutamine 100) in the active site of lactate dehydrogenase A [3].

The kinetic parameters of this reaction reveal that LDH has a relatively low affinity for alpha-ketoglutarate compared to its natural substrate pyruvate, with a Michaelis constant (Km) in the millimolar range [3] [4]. This explains why the catalytic efficiency for (S)-2-hydroxyglutarate production is approximately 10^7-10^8 fold lower than that for lactate production under normal physiological conditions [6] [26].

Table 1: Enzymatic Production of (S)-2-hydroxyglutarate via Lactate Dehydrogenase Activity

| Enzyme | Primary Substrate | Primary Product | Alternative Substrate | Alternative Product | Cofactor | Relative Activity (%) | pH Optimum for 2-HG | Km for α-KG (mM) | Catalytic Efficiency (%) |

|---|---|---|---|---|---|---|---|---|---|

| LDHA | Pyruvate | Lactate | α-Ketoglutarate | L-2-Hydroxyglutarate | NADH | 100 | 6.0-6.5 | 7.5 | 0.010 |

| LDHB | Pyruvate | Lactate | α-Ketoglutarate | L-2-Hydroxyglutarate | NADH | 85 | 6.0-6.5 | 8.2 | 0.008 |

| LDHC | Pyruvate | Lactate | α-Ketoglutarate | L-2-Hydroxyglutarate | NADH | 60 | 6.0-6.5 | 9.1 | 0.005 |

Studies in Drosophila larvae have provided further insights into the physiological relevance of LDH-mediated (S)-2-hydroxyglutarate synthesis [4]. These investigations revealed that Drosophila LDH is both necessary and sufficient for direct synthesis of (S)-2-hydroxyglutarate from alpha-ketoglutarate, with the reaction being evolutionarily conserved across species [4]. The enzymatic production of (S)-2-hydroxyglutarate appears to be regulated developmentally, with stage-specific expression patterns of LDH correlating with (S)-2-hydroxyglutarate accumulation [4].

Isocitrate Dehydrogenase (IDH)-Mediated Synthesis Mechanisms

While lactate dehydrogenase primarily generates the (S)-enantiomer of 2-hydroxyglutarate, isocitrate dehydrogenase (IDH) is responsible for producing the (R)-enantiomer [5] [6]. The sodium salt of (R)-2-hydroxyglutarate differs structurally from sodium (S)-2-hydroxypentanedioate due to the opposite stereochemistry at the C2 position [5] [23]. However, understanding IDH-mediated synthesis mechanisms provides valuable context for comprehending stereospecific 2-hydroxyglutarate formation [5] [6].

Wild-type isocitrate dehydrogenase enzymes primarily catalyze the oxidative decarboxylation of isocitrate to alpha-ketoglutarate, using NADP+ as a cofactor [5]. However, research has demonstrated that wild-type IDH can also catalyze the reverse reaction under specific conditions, reducing alpha-ketoglutarate to (R)-2-hydroxyglutarate, albeit with low efficiency [3] [5]. This reaction becomes significantly enhanced in mutant forms of IDH, particularly those with substitutions at arginine 132 in IDH1 or arginine 172 in IDH2 [5].

Mechanistically, IDH-mediated synthesis of (R)-2-hydroxyglutarate involves the NADPH-dependent reduction of alpha-ketoglutarate [5]. Structural studies have revealed that the substrate-binding pocket of IDH positions alpha-ketoglutarate in an orientation that favors the formation of the (R)-enantiomer [5] [10]. The reaction proceeds through a direct hydride transfer from NADPH to the C2 carbonyl of alpha-ketoglutarate, followed by protonation to yield (R)-2-hydroxyglutarate [5] [11].

Table 2: Isocitrate Dehydrogenase-Mediated Synthesis Mechanisms of (R)-2-Hydroxyglutarate

| Enzyme | Primary Reaction | Cofactor | Cellular Location | Km for α-KG (μM) | Vmax (nmol/min/mg) | pH Optimum |

|---|---|---|---|---|---|---|

| IDH1 (Wild Type) | Isocitrate → α-KG | NADP+ | Cytosol | N/A | N/A | 7.5 |

| IDH1 (R132H) | α-KG → D-2HG | NADPH | Cytosol | 965 | 0.70 | 7.0-7.5 |

| IDH1 (R132C) | α-KG → D-2HG | NADPH | Cytosol | 1020 | 0.65 | 7.0-7.5 |

| IDH2 (Wild Type) | Isocitrate → α-KG | NADP+ | Mitochondria | N/A | N/A | 7.5 |

| IDH2 (R172K) | α-KG → D-2HG | NADPH | Mitochondria | 880 | 0.58 | 7.0-7.5 |

Kinetic analyses of IDH-mediated (R)-2-hydroxyglutarate synthesis have shown that mutant IDH enzymes exhibit significantly higher affinity for alpha-ketoglutarate compared to LDH, with Km values in the micromolar range [5] [11]. This enhanced substrate affinity, coupled with altered active site geometry, explains the increased production of (R)-2-hydroxyglutarate by mutant IDH enzymes [5] [11]. Additionally, the reaction is influenced by pH, with heterodimer formation between wild-type and mutant IDH subunits being pH-dependent and favored under slightly acidic conditions [11].

Mitochondrial Degradation Pathways (L2HGDH/D2HGDH)

The cellular levels of sodium (S)-2-hydroxypentanedioate are regulated not only by its synthesis but also by specific degradation pathways [7] [8]. The primary enzyme responsible for the catabolism of (S)-2-hydroxyglutarate is (S)-2-hydroxyglutarate dehydrogenase (L2HGDH), a mitochondrial membrane-associated enzyme that catalyzes the oxidation of (S)-2-hydroxyglutarate back to alpha-ketoglutarate [7] [16]. This reaction represents a critical metabolic repair mechanism that prevents the excessive accumulation of (S)-2-hydroxyglutarate in cells [12] [26].

L2HGDH is a flavin adenine dinucleotide (FAD)-dependent enzyme that exhibits high substrate specificity for (S)-2-hydroxyglutarate [7] [14]. Structural studies of Drosophila melanogaster L2HGDH have revealed that the enzyme consists of an FAD-binding domain and a substrate-binding domain, with the active site located at the interface between these domains [7] [16]. The substrate (S)-2-hydroxyglutarate binds to the re-face of the isoalloxazine moiety of FAD, positioning it for oxidation [7] [16].

The degradation of (R)-2-hydroxyglutarate follows a parallel but distinct pathway mediated by (R)-2-hydroxyglutarate dehydrogenase (D2HGDH) [10] [13]. Despite catalyzing analogous reactions, L2HGDH and D2HGDH share limited sequence homology (approximately 13%) and exhibit different structural folds [7]. D2HGDH contains an FAD-binding domain with a "PCMH" type fold, whereas L2HGDH features an FAD-binding domain with a "GR2" fold [7]. These structural differences account for the strict stereoselectivity of these enzymes [7] [10].

Table 3: Mitochondrial Degradation Pathways of 2-Hydroxyglutarate

| Enzyme | Substrate | Product | Cofactor | Cellular Location | Km (μM) | pH Optimum | Inhibitors |

|---|---|---|---|---|---|---|---|

| L2HGDH | L-2-Hydroxyglutarate | α-Ketoglutarate | FAD | Mitochondrial membrane | 15 | 7.5-8.0 | Lactate, Acidic pH |

| D2HGDH | D-2-Hydroxyglutarate | α-Ketoglutarate | FAD | Mitochondrial matrix | 9 | 7.5-8.0 | Succinate, Fumarate |

Kinetic analyses have demonstrated that D2HGDH exhibits a slightly higher affinity for its substrate compared to L2HGDH, with Km values of 9 μM and 15 μM, respectively [14]. Both enzymes function optimally at slightly alkaline pH (7.5-8.0) and are inhibited by specific metabolites [14] [22]. L2HGDH activity is notably inhibited by lactate and acidic pH, creating a metabolic feed-forward mechanism wherein lactate production by LDH not only generates (S)-2-hydroxyglutarate but also inhibits its degradation [4] [22].

The importance of these degradation pathways is underscored by the consequences of their dysfunction [8] [9]. Genetic deficiencies in L2HGDH lead to (S)-2-hydroxyglutaric aciduria, a neurometabolic disorder characterized by the accumulation of (S)-2-hydroxyglutarate in tissues, particularly the brain [8]. Studies in L2HGDH knockout mice have revealed that L2HGDH deficiency results in elevated (S)-2-hydroxyglutarate levels in multiple tissues, with the highest concentrations observed in the brain and testis [8].

pH-Dependent Regulation of Stereospecific Formation

The stereospecific formation of sodium (S)-2-hydroxypentanedioate is significantly influenced by pH, with acidic conditions favoring the production of the (S)-enantiomer [3] [22]. This pH-dependent regulation operates through multiple mechanisms that affect both the synthesis and degradation of (S)-2-hydroxyglutarate [3] [22].

At the synthesis level, acidic pH enhances the production of (S)-2-hydroxyglutarate by promoting a protonated form of alpha-ketoglutarate that binds more effectively to the substrate-binding pocket of lactate dehydrogenase A [3]. Specifically, protonation of the carboxylate tail of alpha-ketoglutarate facilitates its interaction with glutamine 100 in the active site of lactate dehydrogenase A, increasing the efficiency of the reduction reaction [3]. Experimental studies have demonstrated that lowering the pH from 7.5 to 6.0 results in a more than threefold increase in (S)-2-hydroxyglutarate production in cell lysate reactions [3].

Concurrently, acidic pH inhibits the activity of (S)-2-hydroxyglutarate dehydrogenase, the enzyme responsible for (S)-2-hydroxyglutarate degradation [3] [22]. This dual effect creates a synergistic mechanism wherein acidic conditions both increase the synthesis and decrease the degradation of (S)-2-hydroxyglutarate, leading to its accumulation [3] [22]. The pH-dependent regulation is particularly relevant in hypoxic environments, where increased glycolytic flux leads to lactate accumulation and subsequent acidification [3] [6].

Table 4: pH-Dependent Regulation of Stereospecific 2-Hydroxyglutarate Formation and Degradation

| pH | LDHA Activity (%) | MDH2 Activity (%) | L2HGDH Activity (%) | D2HGDH Activity (%) | L-2HG/D-2HG Ratio |

|---|---|---|---|---|---|

| 6.0 | 180 | 160 | 30 | 40 | 5.2 |

| 6.5 | 150 | 130 | 60 | 65 | 3.8 |

| 7.0 | 100 | 100 | 85 | 90 | 2.1 |

| 7.5 | 70 | 80 | 100 | 100 | 1.0 |

| 8.0 | 40 | 50 | 95 | 90 | 0.8 |

The pH-dependent regulation also extends to the formation of (R)-2-hydroxyglutarate via isocitrate dehydrogenase [11]. Research has shown that low pH facilitates heterodimer formation between wild-type and mutant isocitrate dehydrogenase subunits, enhancing the production of (R)-2-hydroxyglutarate [11]. This effect is specific to the wild-type:mutant heterodimer, as homodimer formation is pH-insensitive [11].

Molecular Foundations and Enzymatic Deficiencies

The 2-hydroxyglutaric acidurias represent a distinctive group of inherited neurometabolic disorders characterized by the pathological accumulation of 2-hydroxyglutarate enantiomers in biological fluids and tissues [1] [2]. These conditions arise from defects in the metabolic machinery responsible for the conversion of 2-hydroxyglutarate to alpha-ketoglutarate, a critical step in cellular energy metabolism [3].

L-2-Hydroxyglutaric Aciduria Type I

L-2-hydroxyglutaric aciduria results from mutations in the L2HGDH gene located on chromosome 14q22.1, which encodes the flavin adenine dinucleotide-dependent enzyme L-2-hydroxyglutarate dehydrogenase [1] [4]. This mitochondrial enzyme catalyzes the irreversible oxidation of L-2-hydroxyglutarate to alpha-ketoglutarate as part of a metabolite repair system [3]. The formation of L-2-hydroxyglutarate occurs as a side activity of mitochondrial L-malate dehydrogenase, which catalyzes the nicotinamide adenine dinucleotide hydrogen-dependent conversion of alpha-ketoglutarate to L-2-hydroxyglutarate [3].

Comprehensive mutation analysis has identified more than 70 distinct L2HGDH gene mutations across diverse populations [5] [6]. These mutations include missense, nonsense, frameshift, and splice site alterations that result in either reduced enzymatic activity or complete loss of function [7]. Notable examples include the Pro302Leu missense mutation, which has been documented across multiple populations, and the Gln197X nonsense mutation identified in patients of various ethnic backgrounds [5].

D-2-Hydroxyglutaric Aciduria Subtypes

D-2-hydroxyglutaric aciduria manifests in two distinct genetic forms with different underlying mechanisms [1] [8]. Type I D-2-hydroxyglutaric aciduria results from autosomal recessive mutations in the D2HGDH gene, which encodes D-2-hydroxyglutarate dehydrogenase [8] [9]. This enzyme normally converts D-2-hydroxyglutarate to 2-ketoglutarate through flavin adenine dinucleotide-dependent oxidation reactions [8]. Pathogenic mutations include missense variants such as Val444Ala and Ile147Ser, as well as splice site mutations that result in null alleles [8] [10].

Type II D-2-hydroxyglutaric aciduria presents a fundamentally different pathogenic mechanism, arising from dominant gain-of-function mutations in the IDH2 gene [1] [11]. These mutations confer neomorphic activity to isocitrate dehydrogenase 2, enabling the enzyme to catalyze the reduction of alpha-ketoglutarate to D-2-hydroxyglutarate [11]. The most frequently observed mutations affect arginine residues at positions 140 and 172 within the enzyme active site [11].

Combined D,L-2-Hydroxyglutaric Aciduria

The most severe form of 2-hydroxyglutaric aciduria results from mutations in the SLC25A1 gene, which encodes the mitochondrial citrate carrier [1] [2]. Loss of function mutations in this transporter protein prevent the normal transport of citrate and other metabolites across the mitochondrial membrane [2]. Through incompletely understood mechanisms, this transport deficiency leads to the accumulation of both D-2-hydroxyglutarate and L-2-hydroxyglutarate stereoisomers [2].

Phenotypic Correlations and Clinical Manifestations

| Gene | Mutation Type | Example Mutation | Associated Phenotype | Clinical Severity | Inheritance Pattern |

|---|---|---|---|---|---|

| L2HGDH | Missense | p.Pro302Leu | L-2-HGA Type I | Variable | Autosomal recessive |

| L2HGDH | Nonsense | p.Gln197X | L-2-HGA Type I | Severe | Autosomal recessive |

| L2HGDH | Frameshift | p.K136SfsX3 | L-2-HGA Type I | Severe | Autosomal recessive |

| L2HGDH | Splice Site | c.540+1 G>A | L-2-HGA Type I | Variable | Autosomal recessive |

| D2HGDH | Missense | p.Val444Ala | D-2-HGA Type I | Mild to severe | Autosomal recessive |

| D2HGDH | Splice Site | IVS1-23A>G | D-2-HGA Type I | Severe | Autosomal recessive |

| IDH2 | Gain-of-function | p.Arg140Gln | D-2-HGA Type II | Early onset, severe | Autosomal dominant |

| SLC25A1 | Loss-of-function | Multiple deletions | Combined D,L-2-HGA | Fatal in infancy | Autosomal recessive |

The phenotypic spectrum of 2-hydroxyglutaric acidurias demonstrates considerable heterogeneity even within individual genetic subtypes [4] [6]. Patients with L-2-hydroxyglutaric aciduria typically present with psychomotor retardation, cerebellar ataxia, seizures, and behavioral abnormalities [4]. The clinical course follows a slowly progressive pattern without acute metabolic decompensation episodes [12]. Neuroimaging studies reveal characteristic subcortical white matter abnormalities with hyperintensities in the dentate nucleus, globus pallidus, and putamen [12] [13].

D-2-hydroxyglutaric aciduria Type I exhibits a milder phenotypic spectrum compared to Type II, with some patients remaining asymptomatic despite biochemical abnormalities [10]. Type II patients frequently develop severe neurological manifestations including macrocephaly, cardiomyopathy, and cortical blindness [1] [14]. Combined D,L-2-hydroxyglutaric aciduria represents the most severe phenotype, with affected infants experiencing severe seizures, hypotonia, and feeding difficulties that typically result in death during infancy or early childhood [1] [2].

Oncometabolite Functions in IDH-Mutant Malignancies

Molecular Mechanisms of Oncometabolite Production

Mutations affecting isocitrate dehydrogenase enzymes IDH1 and IDH2 represent among the earliest genetic alterations in the development of specific malignancies [15] [16]. These mutations occur in catalytic arginine residues within the enzyme active site, specifically at position R132 in IDH1 and positions R140 or R172 in IDH2 [16] [11]. The mutant enzymes acquire neomorphic activity that fundamentally alters cellular metabolism by catalyzing the nicotinamide adenine dinucleotide phosphate hydrogen-dependent reduction of alpha-ketoglutarate to produce D-2-hydroxyglutarate [15] [16].

Cancer Type Distribution and Mutation Frequencies

| Cancer Type | IDH1 Mutation Frequency (%) | IDH2 Mutation Frequency (%) | Common Mutation Sites | D-2-HG Levels (mM) | Prognostic Impact |

|---|---|---|---|---|---|

| Low-grade glioma | 77 | 5 | R132H | 5-35 | Favorable |

| Secondary glioblastoma | 88 | 5 | R132H | 5-35 | Favorable |

| Oligodendroglioma | 89 | 9 | R132H | 5-35 | Favorable |

| Anaplastic oligodendroglioma | 87 | 13 | R132H | 5-35 | Favorable |

| Acute myeloid leukemia | 6-16 | 8-19 | R132H/C/G | 0.1-2 | Favorable |

| Myelodysplastic syndromes | 4-12 | 8-20 | R140Q, R172K | 0.1-2 | Favorable |

| Cholangiocarcinoma | 15-20 | 5-10 | R132H/C | 1-10 | Variable |

| Chondrosarcoma | 38-70 | 17-21 | R132H/C/G | 1-5 | Variable |

The distribution of IDH mutations demonstrates marked tissue specificity, with the highest frequencies observed in lower-grade gliomas and oligodendrogliomas, where mutations are present in up to 89% of cases [11] [17]. In acute myeloid leukemia, IDH mutations occur in approximately 10-20% of cases and are associated with distinct molecular subtypes [18] [19]. The R132H substitution in IDH1 represents the most common mutation across tumor types, accounting for approximately 90% of IDH1 alterations in gliomas [17].

Epigenetic Dysregulation Mechanisms

The oncometabolite D-2-hydroxyglutarate functions as a competitive inhibitor of alpha-ketoglutarate-dependent dioxygenases, a large family of enzymes that includes histone demethylases and DNA demethylases [20] [21]. Structural analysis reveals that 2-hydroxyglutarate occupies the same binding site as alpha-ketoglutarate in the enzyme active center, preventing normal catalytic activity [20]. This competitive inhibition occurs at physiologically relevant concentrations, with inhibition constants ranging from 0.1 to 5 millimolar depending on the specific enzyme target [20] [22].

| Enzyme Family | Specific Examples | Primary Substrate | Inhibition by 2-HG (IC50) | Functional Consequence | Cancer Relevance |

|---|---|---|---|---|---|

| Histone demethylases (KDMs) | KDM4A/B/C, KDM6A/B | Methylated histones | 0.1-2 mM | Histone hypermethylation | High |

| DNA demethylases (TET) | TET1, TET2, TET3 | 5-methylcytosine | 0.5-5 mM | DNA hypermethylation | High |

| Prolyl hydroxylases | PHD1, PHD2, PHD3 | HIF-alpha subunits | 1-10 mM | HIF-alpha stabilization | Medium |

| Collagen hydroxylases | P4H-alpha, P4H-beta | Proline residues | 5-20 mM | Collagen defects | Low |

| HIF hydroxylases | PHD1-3, FIH1 | HIF-alpha subunits | 0.1-1 mM | Pseudohypoxia | High |

| RNA demethylases | ALKBH1-8, FTO | Methylated RNA | 1-5 mM | RNA methylation changes | Medium |

The inhibition of histone demethylases leads to widespread hypermethylation of histone residues, particularly at H3K4, H3K9, H3K27, and H3K36 positions [20] [21]. These methylation changes alter chromatin structure and gene accessibility, resulting in the silencing of tumor suppressor genes and differentiation programs [21]. Simultaneously, inhibition of TET family DNA demethylases causes DNA hypermethylation and the establishment of a glioma-CpG island methylator phenotype [20].

Metabolic Reprogramming and Cellular Consequences

IDH-mutant cells exhibit profound metabolic alterations beyond 2-hydroxyglutarate production [23] [24]. The consumption of alpha-ketoglutarate for oncometabolite synthesis depletes this critical tricarboxylic acid cycle intermediate, forcing cells to rely on alternative metabolic pathways [24]. Reductive carboxylation becomes a predominant mechanism for maintaining citrate levels, with the mutant IDH enzyme functioning in reverse to convert alpha-ketoglutarate to isocitrate [24].

The metabolic stress imposed by 2-hydroxyglutarate accumulation also affects mitochondrial energy production [25] [26]. Studies demonstrate significant inhibition of cytochrome c oxidase activity and adenosine triphosphate synthase function in the presence of D-2-hydroxyglutarate [25]. The respiratory control ratio decreases substantially, indicating uncoupling of oxidative phosphorylation and reduced efficiency of energy production [25].

Cellular Differentiation Blockade

One of the most significant consequences of oncometabolite accumulation is the inhibition of normal cellular differentiation programs [23] [18]. In acute myeloid leukemia, IDH mutations prevent the normal maturation of myeloid progenitor cells, leading to the accumulation of immature blast cells [18]. This differentiation block results from epigenetic silencing of lineage-specific transcription factors and the maintenance of stem cell-like gene expression programs [18].

Preclinical studies utilizing IDH-mutant inhibitors demonstrate that reducing 2-hydroxyglutarate levels can reverse the differentiation block and promote cellular maturation [23] [18]. This finding has significant therapeutic implications and forms the basis for clinical development of mutant IDH-targeted therapies [23].

Neurological Implications in Spongiform Leukoencephalopathy

Neuropathological Characteristics and Brain Tissue Changes

Spongiform leukoencephalopathy represents the hallmark neuropathological feature of 2-hydroxyglutaric acidurias, characterized by distinctive tissue changes predominantly affecting the subcortical white matter [12] [27]. Post-mortem examinations reveal extensive spongiosis with cystic cavitations in subcortical regions, accompanied by diffuse astrocytosis and neuronal loss [12] [28]. The pathological changes demonstrate a predilection for specific anatomical structures, including the dentate nuclei, globus pallidus, and putamen [12] [27].

Neuroimaging Manifestations by Disease Subtype

| Manifestation | L-2-HGA | D-2-HGA Type I | D-2-HGA Type II | Combined D,L-2-HGA |

|---|---|---|---|---|

| Psychomotor retardation | Universal (100%) | Common (80%) | Universal (100%) | Universal (100%) |

| Cerebellar ataxia | Common (62.5%) | Variable (30%) | Variable (50%) | Universal (100%) |

| Seizures/Epilepsy | Common (50%) | Common (60%) | Universal (100%) | Universal (100%) |

| Macrocephaly | Common (40%) | Variable (40%) | Common (60%) | Variable (30%) |

| Spongiform leukoencephalopathy | Universal (100%) | Common (90%) | Universal (100%) | Universal (100%) |

| Cardiomyopathy | Rare | Rare | Common (80%) | Variable (50%) |

| Cortical blindness | Rare | Variable (20%) | Common (70%) | Variable (40%) |

| Hypotonia | Common (70%) | Common (80%) | Universal (100%) | Universal (100%) |

| Speech difficulties | Common (60%) | Variable (40%) | Common (80%) | Severe (90%) |

| Behavioral problems | Universal (100%) | Common (70%) | Universal (100%) | Universal (100%) |

Magnetic resonance imaging studies demonstrate bilateral involvement of the pallidum, dentate nuclei, and subcortical white matter with characteristic T2 hyperintensities [12] [13]. The pattern of abnormalities progresses over time, with increasing diffuseness of white matter changes and the development of cerebral white matter atrophy in advanced cases [13]. Magnetic resonance spectroscopy can detect elevated 2-hydroxyglutarate peaks in affected brain regions, providing a non-invasive diagnostic tool [13].

Mechanisms of Neuronal Toxicity and Cell Death

The neurotoxic effects of 2-hydroxyglutarate involve multiple interconnected pathways that ultimately lead to neuronal dysfunction and cell death [29] [30]. Direct exposure to D-2-hydroxyglutarate induces marked vacuolation in cerebral cortex and striatum, accompanied by increased glial fibrillary acidic protein staining indicative of glial reactivity [29]. Ionized calcium-binding adapter molecule 1 staining reveals microglial activation, while NeuN-positive cell counts demonstrate significant neuronal loss [29].

Oxidative stress represents a primary mechanism of 2-hydroxyglutarate-induced neurotoxicity [31]. Exposure to D-2-hydroxyglutarate significantly increases reactive oxygen and nitrogen species generation, leading to lipid peroxidation and protein oxidative damage [29] [31]. Glutathione concentrations decrease markedly, while compensatory increases in superoxide dismutase and catalase activities indicate cellular attempts to counteract oxidative damage [29] [31].

Mitochondrial Dysfunction and Energy Metabolism Disruption

2-Hydroxyglutarate exerts profound effects on mitochondrial energy metabolism, contributing to the neurological manifestations observed in affected patients [25] [26]. The metabolite significantly inhibits cytochrome c oxidase complex IV activity and reduces adenosine triphosphate production in brain tissue preparations [25]. Alpha-ketoglutarate dehydrogenase activity decreases substantially in the presence of 2-hydroxyglutarate, impairing nicotinamide adenine dinucleotide hydrogen generation in the citric acid cycle [25].

Creatine kinase activity, essential for energy buffering in neural tissues, shows marked reduction following 2-hydroxyglutarate exposure [29] [26]. These bioenergetic deficits likely contribute to the progressive neurodegeneration observed in patients with 2-hydroxyglutaric acidurias [25]. The combination of oxidative stress and energy metabolism dysfunction creates a hostile cellular environment that promotes neuronal death and glial proliferation [29].

Epileptogenesis and Seizure Mechanisms

Recent investigations have revealed that D-2-hydroxyglutarate directly promotes epileptogenesis through metabolic disruption of surrounding cortical neurons [32]. Exposure to 2-hydroxyglutarate leads to increased neuronal spiking activity and promotes distinct metabolic profiles characterized by upregulation of mechanistic target of rapamycin signaling pathways [32]. The metabolite induces expression of lactate dehydrogenase A and activates mechanistic target of rapamycin complex 1, both associated with enhanced neuronal excitability [32].

The epileptogenic effects of 2-hydroxyglutarate can be reversed through mechanistic target of rapamycin inhibition with rapamycin, demonstrating the central role of this signaling pathway in seizure generation [32]. These findings provide mechanistic insight into the high frequency of seizures observed in patients with IDH-mutant gliomas and 2-hydroxyglutaric acidurias [32].

Progressive Leukoencephalopathy Development

The development of spongiform leukoencephalopathy follows a progressive pattern that correlates with disease duration and 2-hydroxyglutarate accumulation levels [33]. Early changes include subtle white matter signal abnormalities on magnetic resonance imaging, which gradually evolve into confluent lesions with cystic degeneration [12] [13]. The subcortical white matter demonstrates the most severe involvement, with extensive myelin loss and astrocytic proliferation [12].

Animal model studies using L2hgdh knockout mice recapitulate many features of human disease, including white matter abnormalities, extensive gliosis, and microglia-mediated neuroinflammation [33]. These models demonstrate expansion of oligodendrocyte progenitor cell populations and impaired adult hippocampal neurogenesis, providing insights into the cellular mechanisms underlying progressive neurodegeneration [33].

Immunomodulatory Effects in Tumor Microenvironments

T Cell Suppression and Recruitment Inhibition

The oncometabolite D-2-hydroxyglutarate exerts profound immunosuppressive effects within tumor microenvironments through multiple interconnected mechanisms [34] [35]. A primary mechanism involves the direct suppression of CD8+ T cell recruitment through downregulation of essential chemokines CXCL9 and CXCL10 [35]. These chemokines normally function to attract cytotoxic T lymphocytes to tumor sites, and their suppression creates an immune-privileged environment that facilitates tumor progression [35].

| Immune Component | Effect of 2-HG | Mechanism | STAT1 Involvement | Reversible by IDH Inhibitors | Clinical Significance |

|---|---|---|---|---|---|

| CD8+ T cells | Suppressed recruitment | CXCL9/10 downregulation | Direct | Yes | High |

| CD4+ T cells | Reduced activation | TCR signaling inhibition | Indirect | Yes | High |

| Natural killer cells | Impaired function | Cytotoxicity reduction | Indirect | Partial | Medium |

| Dendritic cells | Reduced maturation | Antigen presentation defects | Direct | Yes | High |

| Tumor-associated macrophages | M2 polarization | IL-10 upregulation | Indirect | Partial | High |

| Myeloid-derived suppressor cells | Enhanced recruitment | Chemokine gradients | Indirect | Partial | High |

| Regulatory T cells | Increased generation | TGF-beta signaling | Indirect | Unknown | Medium |

Studies utilizing immortalized normal human astrocytes and syngeneic mouse glioma models demonstrate that introduction of mutant IDH1 or direct treatment with 2-hydroxyglutarate reduces CXCL9 and CXCL10 expression levels [35]. This reduction correlates with decreased production of signal transducer and activator of transcription 1, a critical regulator of these chemokines [35]. The suppression of T cell recruitment can be reversed through treatment with specific mutant IDH1 inhibitors, demonstrating the direct causal relationship between oncometabolite production and immune suppression [35].

Direct T Cell Functional Impairment

Beyond recruitment inhibition, 2-hydroxyglutarate directly impairs T cell function through paracrine mechanisms [36]. The metabolite is exported from tumor cells and imported by T cells via sodium-dependent dicarboxylate transport systems [36] [37]. Once internalized, 2-hydroxyglutarate inhibits adenosine triphosphate-dependent T cell receptor signaling pathways and polyamine biosynthesis [36]. This results in diminished T cell proliferation and reduced nuclear factor of activated T cells target gene expression [36].

The functional impairment extends beyond cytotoxic T cells to affect helper T cell populations [37]. IDH-mutant gliomas demonstrate reduced expression of interferon-gamma-associated genes and decreased CD4+ T cell infiltration compared to wild-type tumors [37]. The immunosuppressive effects appear to be reversible, as combination therapy with IDH inhibitors and immunotherapy approaches demonstrates synergistic anti-tumor effects in preclinical models [36].

Myeloid Cell Reprogramming and Immunosuppressive Phenotypes

The tumor microenvironment of IDH-mutant malignancies exhibits distinct myeloid cell populations that contribute to immune suppression [38] [39]. Grade 4 IDH-mutant astrocytomas demonstrate unique upregulation of vascular endothelial growth factor A and alterations in inflammatory signatures reflective of a more hostile immune microenvironment compared to lower-grade tumors [38]. The progression from lower-grade to higher-grade IDH-mutant tumors is associated with increased proportions of suppressive myeloid cells [39].

Tumor-associated macrophages in IDH-mutant gliomas exhibit predominantly M2 polarization patterns characterized by high interleukin-10 production and reduced interleukin-12 secretion [40] [41]. This polarization pattern promotes tumor growth and angiogenesis while suppressing effective anti-tumor immune responses [41]. The M2 macrophage phenotype is maintained through cross-talk with myeloid-derived suppressor cells, creating a self-reinforcing immunosuppressive network [40].

Myeloid-Derived Suppressor Cell Accumulation

IDH-mutant tumors demonstrate enhanced recruitment and activation of myeloid-derived suppressor cells, which represent a major impediment to effective anti-tumor immunity [42] [43]. These cells utilize multiple mechanisms to suppress immune responses, including arginase 1 upregulation, nitric oxide production, and programmed death-ligand 1 expression [43]. The accumulation of myeloid-derived suppressor cells correlates with poor clinical outcomes and resistance to immunotherapy approaches [42].

The regulatory network controlling myeloid-derived suppressor cell development involves bi-directional communication between tumor cells, stromal cells, and soluble mediators [43]. Tumor-derived granulocyte-macrophage colony-stimulating factor promotes both expansion and immunosuppressive function of these cells through signal transducer and activator of transcription 3 activation [43]. The complex regulatory mechanisms provide multiple potential therapeutic targets for combination approaches [42].

Extracellular Vesicle-Mediated Immunosuppression

Recent investigations have revealed that IDH-mutant gliomas utilize small extracellular vesicles to promote systemic immunosuppression [44]. Tumor-derived extracellular vesicles from IDH-mutant cells are more numerous and possess distinct morphological features compared to wild-type counterparts [44]. These vesicles induce systemic immune suppression in naive and tumor-bearing mice, reducing tumor-infiltrating effector lymphocytes, dendritic cells, and macrophages while increasing circulating monocytes [44].

The immunosuppressive cargo of IDH-mutant extracellular vesicles mirrors that of parental tumor cells, suggesting active packaging of immunomodulatory molecules [44]. When injected into wild-type tumor-bearing mice, IDH-mutant extracellular vesicles accelerate tumor growth and increase mortality compared to wild-type vesicles [44]. These findings demonstrate that IDH mutations promote both local and systemic immunosuppression through multiple mechanisms [44].

Therapeutic Implications and Combination Strategies

The comprehensive understanding of immunomodulatory mechanisms in IDH-mutant tumors has significant therapeutic implications [45] [46]. Mutant IDH inhibitors can reverse many of the immunosuppressive effects, including restoration of CXCL9 and CXCL10 production and enhancement of T cell infiltration [35]. Combination approaches utilizing IDH inhibitors with immunotherapy strategies, including peptide vaccination, adoptive T cell transfer, and checkpoint blockade, demonstrate synergistic anti-tumor effects in preclinical models [35].